Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 and a molecular weight of 340.201 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The tert-butyl group and the iodoethyl group attached to the piperazine ring make this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAOJKJODXASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-iodoethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can facilitate the formation of covalent bonds with target molecules, leading to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound has a chloroethyl group instead of an iodoethyl group, which affects its reactivity and applications.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: The presence of a bromoethyl group makes this compound more reactive in certain substitution reactions compared to the iodoethyl derivative.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates in organic synthesis, making it a valuable tool in the development of new chemical entities.
Biological Activity
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate (CAS No. 1345012-35-2) is a piperazine derivative with potential pharmacological applications. This compound's structure, featuring a tert-butyl group and an iodoethyl moiety, suggests it may interact with biological systems in unique ways, potentially influencing various therapeutic areas, including cancer treatment and antibacterial activity.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of tert-butyl piperazine-1-carboxylate with iodoethyl derivatives. This process generally requires careful control of reaction conditions to optimize yield and purity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the modulation of cellular pathways that lead to apoptosis in tumor cells .
- Neuroprotective Effects : Some derivatives of piperazine compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases, indicating that similar effects may be explored for this compound .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Receptor Binding : The presence of the piperazine ring allows for potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
- Enzyme Modulation : The carboxylate group may facilitate interactions with enzymes, influencing their activity and thereby affecting metabolic pathways.
Antibacterial Studies
A study reported the synthesis and evaluation of various piperazine derivatives, including this compound. The compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics. The structure–activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance its efficacy against cancer cells .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
